molecular formula C15H12OS B14132136 (4-(Benzo[b]thiophen-3-yl)phenyl)methanol

(4-(Benzo[b]thiophen-3-yl)phenyl)methanol

Cat. No.: B14132136
M. Wt: 240.3 g/mol
InChI Key: JRRWGIRGVYGHKI-UHFFFAOYSA-N
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Description

(4-(Benzo[b]thiophen-3-yl)phenyl)methanol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heteroaromatic compounds that have significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira coupling reaction, which involves the reaction between 2-iodothiophenol and phenylacetylene . This method allows for the formation of new carbon-carbon bonds under mild reaction conditions.

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale coupling reactions using palladium catalysts. These reactions are optimized for high yield and purity, making them suitable for pharmaceutical and material science applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[b]thiophen-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can bind to specific receptors or enzymes in cancer cells, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(Benzo[b]thiophen-3-yl)phenyl)methanol apart from these similar compounds is its unique combination of antimicrobial, antioxidant, and potential anticancer properties. This makes it a versatile compound with applications across multiple scientific disciplines .

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

[4-(1-benzothiophen-3-yl)phenyl]methanol

InChI

InChI=1S/C15H12OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-8,10,16H,9H2

InChI Key

JRRWGIRGVYGHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)CO

Origin of Product

United States

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